



Application of Envudeucitinib in Preclinical Models of Systemic Lupus Erythematosus

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Compound of Interest					
Compound Name:	Envudeucitinib				
Cat. No.:	B15614739	Get Quote			

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Application Notes

Envudeucitinib (formerly known as ESK-001) is a highly selective, oral tyrosine kinase 2 (TYK2) inhibitor under investigation for the treatment of systemic lupus erythematosus (SLE) and other autoimmune diseases.[1] TYK2 is a key intracellular enzyme that mediates the signaling of pathogenic cytokines implicated in SLE, including type I interferons (IFNs), interleukin-12 (IL-12), and IL-23.[2][3][4] By selectively inhibiting TYK2, **Envudeucitinib** aims to correct the immune dysregulation central to SLE pathogenesis while minimizing off-target effects associated with broader Janus kinase (JAK) inhibitors.[1]

Preclinical studies are essential to evaluate the therapeutic potential and mechanism of action of novel compounds like **Envudeucitinib**. Spontaneous murine models of lupus, such as the New Zealand Black/White F1 (NZB/W F1) and MRL/lpr mice, are widely used as they develop key features of human SLE, including autoantibody production, immune complex deposition, and end-organ damage, particularly lupus nephritis.[3][5][6]

While specific preclinical data for **Envudeucitinib** in these models is not extensively published, studies on the closely related selective TYK2 inhibitor, Deucravacitinib (BMS-986165), have demonstrated efficacy. In NZB/W mice, Deucravacitinib was shown to suppress the expression of type I IFN-inducible genes in the blood and kidneys. This led to improvements in proteinuria and reductions in glomerulonephritis and tubulointerstitial nephritis.[3] The therapeutic effect



was noted to be more significant than that of an anti-IFNAR inhibitor, likely due to the additional inhibition of IL-12 and IL-23 signaling pathways.[3]

The following sections provide a summary of representative quantitative data from preclinical studies of selective TYK2 inhibitors in SLE models and detailed experimental protocols for conducting such studies.

Data Presentation

The following tables summarize representative quantitative data from preclinical studies of selective TYK2 inhibitors in murine models of SLE.

Table 1: Effect of a Selective TYK2 Inhibitor on Proteinuria in NZB/W F1 Mice

Treatment Group	Dose	Mean Proteinuria Score (mg/dL) at Week 36	% Reduction vs. Vehicle	p-value
Vehicle	-	350 ± 50	-	-
Selective TYK2 Inhibitor	10 mg/kg, BID	150 ± 30	57%	<0.01
Selective TYK2 Inhibitor	30 mg/kg, BID	80 ± 20	77%	<0.001
Cyclophosphami de (Positive Control)	20 mg/kg, weekly	100 ± 25	71%	<0.001

Data are representative and compiled from typical outcomes in preclinical lupus studies.

Table 2: Effect of a Selective TYK2 Inhibitor on Serum Anti-dsDNA Antibody Titers in MRL/lpr Mice



Treatment Group	Dose	Mean Anti- dsDNA Titer (U/mL) at Week 20	% Reduction vs. Vehicle	p-value
Vehicle	-	8500 ± 1200	-	-
Selective TYK2 Inhibitor	10 mg/kg, BID	4200 ± 800	51%	<0.05
Selective TYK2 Inhibitor	30 mg/kg, BID	2500 ± 600	71%	<0.01
Mycophenolate Mofetil (Positive Control)	50 mg/kg, QD	3000 ± 700	65%	<0.01

Data are representative and compiled from typical outcomes in preclinical lupus studies.

Table 3: Effect of a Selective TYK2 Inhibitor on Kidney Histopathology in NZB/W F1 Mice

Treatment Group	Dose	Mean Glomerulonep hritis Score (0- 4 scale)	% Improvement vs. Vehicle	p-value
Vehicle	-	3.5 ± 0.5	-	-
Selective TYK2 Inhibitor	10 mg/kg, BID	1.8 ± 0.4	49%	<0.05
Selective TYK2 Inhibitor	30 mg/kg, BID	1.1 ± 0.3	69%	<0.01
Cyclophosphami de (Positive Control)	20 mg/kg, weekly	1.5 ± 0.4	57%	<0.01

Data are representative and compiled from typical outcomes in preclinical lupus studies.

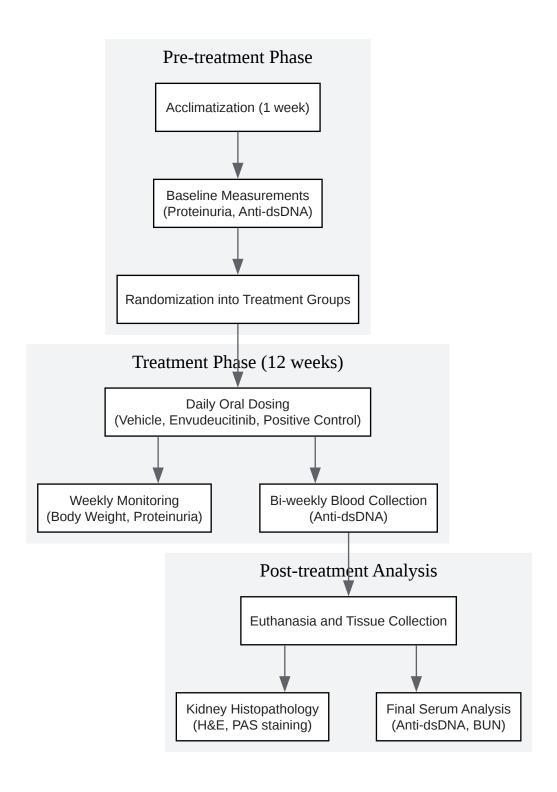


Experimental Protocols

Protocol 1: Evaluation of Envudeucitinib in the NZB/W F1 Mouse Model of Lupus Nephritis

- 1. Objective: To assess the efficacy of **Envudeucitinib** in preventing or treating lupus nephritis in the NZB/W F1 mouse model.
- 2. Animals: Female NZB/W F1 mice, 20-24 weeks of age.
- 3. Materials:
- Envudeucitinib
- Vehicle (e.g., 0.5% methylcellulose)
- Positive control (e.g., cyclophosphamide)
- · Metabolic cages for urine collection
- ELISA kits for anti-dsDNA antibody quantification
- Reagents for histological staining (H&E, PAS)
- 4. Experimental Workflow:





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Caption: Workflow for evaluating **Envudeucitinib** in NZB/W F1 mice.

5. Detailed Methodology:



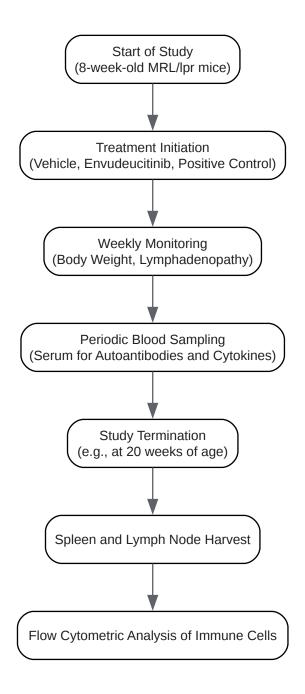
- Animal Housing: House mice in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.
- · Grouping and Dosing:
- Group 1: Vehicle control (oral gavage, BID)
- Group 2: Envudeucitinib (e.g., 10 mg/kg, oral gavage, BID)
- Group 3: **Envudeucitinib** (e.g., 30 mg/kg, oral gavage, BID)
- Group 4: Positive control (e.g., cyclophosphamide, 20 mg/kg, intraperitoneal injection, weekly)
- Monitoring of Disease Progression:
- Proteinuria: Place mice in metabolic cages for 16-24 hours weekly to collect urine. Measure protein concentration using a suitable assay (e.g., Bradford assay or urine test strips).
- Anti-dsDNA Antibodies: Collect blood via retro-orbital or submandibular bleeding every two weeks. Determine serum anti-dsDNA antibody levels by ELISA.
- Endpoint Analysis:
- At the end of the study (e.g., 12 weeks of treatment), euthanize mice and collect blood for final serum analysis (anti-dsDNA, Blood Urea Nitrogen BUN).
- Harvest kidneys, weigh them, and fix one kidney in 10% neutral buffered formalin for histopathological analysis.
- Histopathology: Embed fixed kidneys in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS). Score glomerulonephritis, immune complex deposition, and interstitial inflammation by a blinded pathologist.

Protocol 2: Assessment of Envudeucitinib's Effect on Cellular and Humoral Immunity in MRL/lpr Mice

- 1. Objective: To investigate the impact of **Envudeucitinib** on immune cell populations and autoantibody production in the MRL/lpr mouse model.
- 2. Animals: Female MRL/lpr mice, 8-10 weeks of age.
- 3. Materials:
- Envudeucitinib
- Vehicle
- Positive control (e.g., mycophenolate mofetil)
- Flow cytometry antibodies (e.g., anti-CD4, -CD8, -B220, -CD138, -GL7, -PD-1, -CXCR5)
- ELISA kits for anti-dsDNA and cytokine measurement (e.g., IFN-α, IL-12, IL-23, IL-17)



4. Experimental Workflow:



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Caption: Experimental workflow for MRL/lpr mouse study.

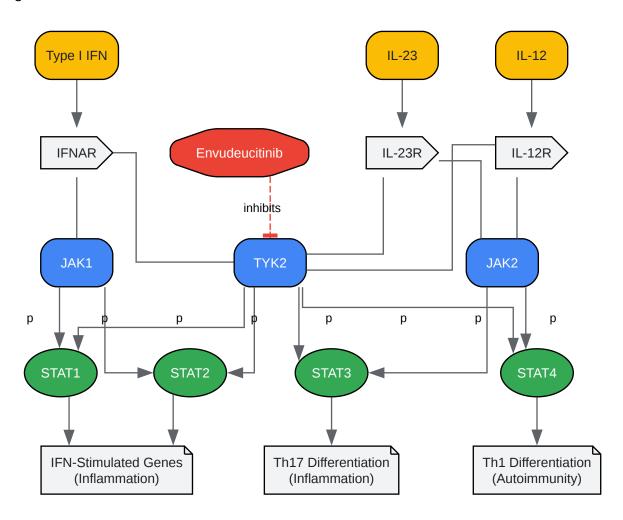
- 5. Detailed Methodology:
- Dosing Regimen: Administer Envudeucitinib or vehicle daily via oral gavage for 10-12 weeks.



- Clinical Assessment: Monitor body weight and lymphadenopathy weekly.
- Serological Analysis: Collect blood periodically to measure serum levels of anti-dsDNA antibodies and key cytokines (IFN-α, IL-12, IL-23, IL-17) by ELISA.
- Flow Cytometry: At the study endpoint, prepare single-cell suspensions from spleens and lymph nodes. Stain cells with fluorescently-labeled antibodies to identify and quantify immune cell populations, including T follicular helper cells (Tfh; CD4+CXCR5+PD-1+), germinal center B cells (B220+GL7+), and plasma cells (B220-CD138+).
- Gene Expression Analysis: Isolate RNA from kidney or spleen tissue to analyze the expression of IFN-stimulated genes (ISGs) by qRT-PCR to confirm target engagement.

Signaling Pathway

Envudeucitinib selectively inhibits TYK2, a member of the JAK family of tyrosine kinases. TYK2 is crucial for the signal transduction of several key cytokines involved in the pathogenesis of SLE.



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Caption: Envudeucitinib inhibits TYK2-mediated cytokine signaling.

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